molecular formula C19H17FN2O B2939930 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 922909-28-2

6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2939930
CAS No.: 922909-28-2
M. Wt: 308.356
InChI Key: NZDZENPFSJLYOI-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one ( 922909-28-2) is a pyridazin-3(2H)-one derivative of significant interest in medicinal chemistry research, particularly in the fields of cardiovascular disease and oncology. The pyridazinone scaffold is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . This compound is specifically valuable for researchers investigating pathways related to vasodilation and anticancer activity. Compounds featuring the pyridazinone core have been reported to act as vasodilators by targeting mechanisms such as the renin-angiotensin-aldosterone system and phosphodiesterase (PDE) inhibition . Furthermore, the association between hypertension and cancer incidence, a field known as reverse cardio-oncology, makes pyridazinone derivatives particularly compelling for developing agents with potential dual activity or for drug repurposing strategies . In cancer research, derivatives of pyridazin-3(2H)-one have shown promise as targeted anticancer agents, with mechanisms including the inhibition of key enzymes and pathways such as PARP, DHFR, B-RAF, and Tubulin polymerization . The specific substitution pattern on this compound may contribute to its binding affinity and selectivity in various biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-7-8-15(11-14(13)2)18-9-10-19(23)22(21-18)12-16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZENPFSJLYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,4-Dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a pyridazine ring and specific substituents, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C21H17FN4OC_{21}H_{17}FN_4O, with a molecular weight of approximately 392.5 g/mol. The presence of the dimethylphenyl and fluorobenzyl groups contributes to its lipophilicity, which may enhance its bioavailability.

PropertyValue
Molecular FormulaC21H17FN4OC_{21}H_{17}FN_4O
Molecular Weight392.5 g/mol
CAS Number1112278-09-7

The biological activity of 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer activity. For instance, compounds similar to 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one have shown the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

A study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies on various cancer cell lines showed that treatment with 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one resulted in a dose-dependent decrease in cell viability.
    • A notable study reported an IC50 value of approximately 5 µM against MCF-7 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Studies :
    • A recent investigation assessed the compound's efficacy against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting promising potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations in pyridazinone derivatives include modifications at positions 2, 4, 5, and 6 of the pyridazinone ring. Below is a comparative analysis of substituents and their impact:

Compound Name Position 6 Substituent Position 2 Substituent Key Features Reference
Target Compound 3,4-Dimethylphenyl 2-Fluorobenzyl Enhanced lipophilicity and potential selectivity for fluorinated targets
3h () Phenyl 2-Methoxybenzyl Methoxy group increases polarity; lower metabolic stability vs. fluorinated
CYM50769 () 4-Methoxyphenoxy 9H-Fluoren-9-yl Bulky substituent improves receptor affinity (IC₅₀: submicromolar)
6-(3,4-Dimethoxyphenyl) () 3,4-Dimethoxyphenyl 2-Chloro-4-fluorobenzyl Dimethoxy groups enhance solubility; chloro/fluoro balance hydrophobicity
6-(3-Methoxyphenyl) () 3-Methoxyphenyl 2-Oxo-2-phenylethyl Keto-ethyl group introduces hydrogen-bonding potential

Pharmacological Activity

  • Target Compound : The 2-fluorobenzyl group may confer selectivity for G-protein-coupled receptors (GPCRs), similar to optimized antagonists in , which showed submicromolar IC₅₀ values against NPBWR1 .
  • CYM50769 () : The 9H-fluoren-9-yl group’s bulkiness enhances steric complementarity with hydrophobic receptor regions, achieving submicromolar potency .

Physicochemical Properties

  • Solubility : The 3,4-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to polar analogues like 6-phenylpyridazin-3(2H)-one (), which has a logP of ~2.1 .
  • Metabolic Stability: Fluorination at the benzyl position (target compound) may slow oxidative metabolism compared to non-fluorinated analogues like 3h .

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